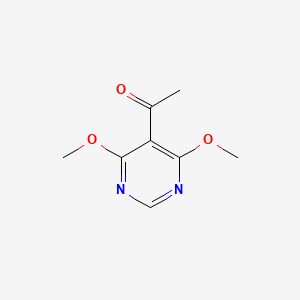

4,6-Dimethoxy-5-acetylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,6-Dimethoxy-5-acetylpyrimidine involves several steps. One method involves the solvolysis of 4,6-dialkoxy-5-acetylpyrimidines . Another method involves the condensation of 4,6-dialkoxy-5-acetylpyrimidines with benzalbisurea . There are also other methods involving the use of triazine-based esterifying reagents .Chemical Reactions Analysis

The hydrolysis of 4,6-dichloro-5-acetylpyrimidine leads to the opening of the heteroring to give s-cis,trans conformera of 2-cyano-3-hydroxy-2-buteneamide . The condensation of 4,6-dialkoxy-5-acetylpyrimidines with benzalbisurea results in 2′,4,6-Trihydroxy [4′,5]bipyrimidine .Future Directions

Mechanism of Action

Target of Action

It is known that pyrimidopyrimidines, a class of compounds to which 4,6-dimethoxy-5-acetylpyrimidine belongs, exhibit a wide range of biological activity . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Mode of Action

It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Biochemical Pathways

It is known that pyrimidopyrimidines can exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Result of Action

It is known that pyrimidopyrimidines can exhibit varied biological activity, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

1-(4,6-dimethoxypyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)6-7(12-2)9-4-10-8(6)13-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSNRHJNYFYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CN=C1OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-5-acetylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)

![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)

![2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2'-indane]-3-carbonitrile](/img/structure/B2791153.png)

![2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2791154.png)

![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)

![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)

![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)

![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)